molecular formula C11H16N2O2 B1361649 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 61471-52-1

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1361649
CAS RN: 61471-52-1
M. Wt: 208.26 g/mol
InChI Key: HFAOECPKDYQICN-UHFFFAOYSA-N
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Description

“7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

While there is no specific synthesis analysis available for “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”, a related compound, a new diazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), has been synthesized and evaluated for its anxiolytic-like profile, memory impairment effect, and toxicity in Swiss mice4.



Molecular Structure Analysis

The molecular structure of “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is not readily available. However, a related compound, 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, has a molecular formula of C16H24N2O45.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” are not readily available. However, a related compound, 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, has a molecular weight of 308.375.


Scientific Research Applications

Synthesis and Chemical Applications

  • A novel method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method uses an aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature, yielding high yields without a catalyst or activation. These compounds have a broad spectrum of biological activities and are closely related to triflubazam, clobazam, and 1,5-benzodiazepines (Shaabani et al., 2009).

Medicinal Chemistry and Pharmacology

  • A series of novel 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives were synthesized and evaluated for their anticonvulsant activities. The most promising compound showed significant effectiveness in the maximal electroshock (MES) test, and its structure-activity relationship was discussed (Shao et al., 2018).

Biochemical and Pharmacological Research

  • 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds exhibited preliminary evidence of dopaminergic activity in both in vitro and in vivo models (Pfeiffer et al., 1982).

Applications in Cancer Research

  • Palladacycles, including derivatives of 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, were synthesized and characterized. These compounds were evaluated for their in vitro activity as cytotoxic agents on A2780/S cells and also as cathepsin B inhibitors, an enzyme implicated in cancer-related events (Spencer et al., 2009).

Safety And Hazards

There is no specific safety and hazard information available for “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”.


Future Directions

There is no specific information available on the future directions of “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”. However, research into benzodiazepines and related compounds continues to be an active area of study467.


properties

IUPAC Name

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-14-10-5-8-7-12-3-4-13-9(8)6-11(10)15-2/h5-6,12-13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAOECPKDYQICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CNCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649664
Record name 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

61471-52-1
Record name 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61471-52-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
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7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 5
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Reactant of Route 6
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

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